molecular formula C16H20N2O3 B4880209 (2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide

(2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide

Cat. No.: B4880209
M. Wt: 288.34 g/mol
InChI Key: JYEHWVINOYNHHY-CQSZACIVSA-N
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Description

(2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes an oxolane ring and a pyrrolidinone moiety, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

(2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15-4-1-9-18(15)13-7-5-12(6-8-13)11-17-16(20)14-3-2-10-21-14/h5-8,14H,1-4,9-11H2,(H,17,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEHWVINOYNHHY-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: This step involves the cyclization of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using an appropriate phenyl halide and a Lewis acid catalyst.

    Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction involving a diol and a suitable dehydrating agent.

    Coupling of the Moieties: The final step involves coupling the pyrrolidinone and oxolane moieties through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used as a tool in biochemical studies to investigate cellular processes and molecular interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide: A compound with a similar structure but different functional groups.

    (2S)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide: An enantiomer with a different spatial arrangement of atoms.

    (2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxylate: A derivative with a carboxylate group instead of a carboxamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

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